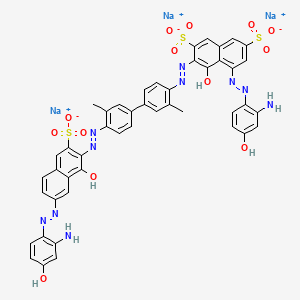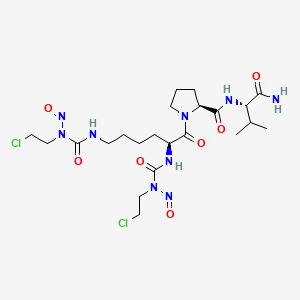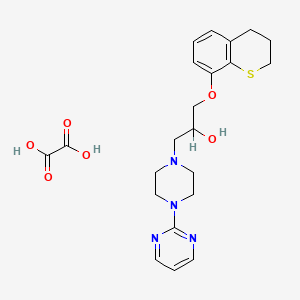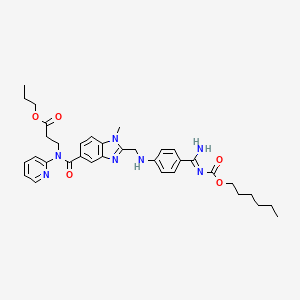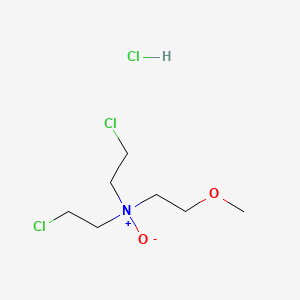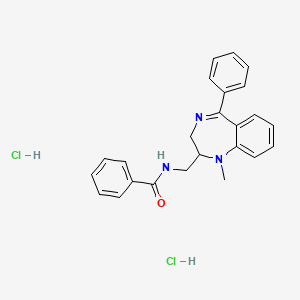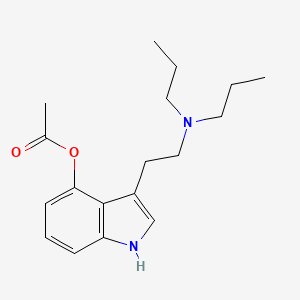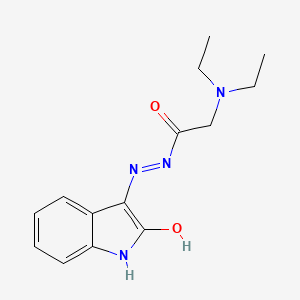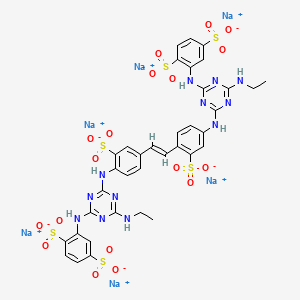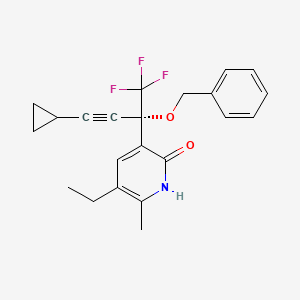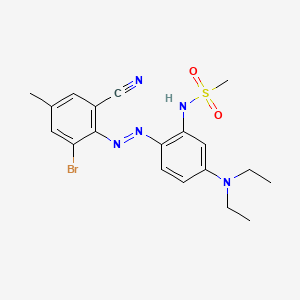
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a bromo group, a cyano group, and an azo linkage, which contribute to its reactivity and functionality. It is often used in various scientific research fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-6-cyano-p-toluidine. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)phenyl)methanesulphonamide in an alkaline medium. This step forms the azo linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide involves its interaction with specific molecular targets. The azo linkage and the presence of electron-withdrawing groups like cyano and bromo contribute to its reactivity. These features enable the compound to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.
相似化合物的比较
Similar Compounds
- N-(2-((2-Bromo-4-nitro-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
- N-(2-((2-Chloro-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide
Uniqueness
Compared to similar compounds, N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(diethylamino)phenyl)methanesulphonamide is unique due to the specific combination of bromo and cyano groups, which enhance its reactivity and potential applications. The presence of the diethylamino group also contributes to its solubility and interaction with biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
CAS 编号 |
83249-53-0 |
|---|---|
分子式 |
C19H22BrN5O2S |
分子量 |
464.4 g/mol |
IUPAC 名称 |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(diethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-5-25(6-2)15-7-8-17(18(11-15)24-28(4,26)27)22-23-19-14(12-21)9-13(3)10-16(19)20/h7-11,24H,5-6H2,1-4H3 |
InChI 键 |
NEAZAYQFKUEDAZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
